Iodoacetone
CAS No.: 3019-04-3
Cat. No.: VC1633704
Molecular Formula: C3H5IO
Molecular Weight: 183.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3019-04-3 |
|---|---|
| Molecular Formula | C3H5IO |
| Molecular Weight | 183.98 g/mol |
| IUPAC Name | 1-iodopropan-2-one |
| Standard InChI | InChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3 |
| Standard InChI Key | WEFSXBPMNKAUDL-UHFFFAOYSA-N |
| SMILES | CC(=O)CI |
| Canonical SMILES | CC(=O)CI |
Introduction
Physical and Chemical Properties
Structural Information
Iodoacetone possesses a simple structure consisting of a central carbonyl group with a methyl group on one side and an iodomethyl group on the other. The structural formula can be represented as CH₃COCH₂I .
Physical Properties
Iodoacetone exhibits distinctive physical properties that are summarized in the following table:
Chemical Properties
Iodoacetone is characterized by its electrophilic nature due to the presence of the iodine atom, which makes it highly reactive toward nucleophiles. The carbonyl group also contributes to its reactivity profile, allowing for various transformations. Key chemical properties include:
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Reaction Enthalpy (ΔrH°) for the formation reaction (C₃H₆O + I₂ = HI + C₃H₅IO): 50.6 ± 5.0 kJ/mol
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High electrophilicity at the carbon bearing the iodine atom
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Moderate to high reactivity of the carbonyl group toward nucleophiles
Synthesis Methods
Acid-Catalyzed Reaction
The most common synthesis method for iodoacetone involves the reaction of acetone with iodine in the presence of an acid catalyst. This reaction follows first-order kinetics with respect to both acetone and the acid catalyst .
The general reaction is represented as:
C₃H₆O + I₂ → HI + C₃H₅IO
(Acetone + Iodine → Hydroiodic acid + Iodoacetone)2
The reaction mechanism involves the formation of the enol form of acetone, catalyzed by the acid, followed by electrophilic attack by iodine on the enol carbon. This results in the substitution of a hydrogen atom with an iodine atom2 .
Alternative Synthesis Methods
Chemical Reactions
Substitution Reactions
Iodoacetone readily undergoes nucleophilic substitution reactions due to the good leaving group ability of iodide. Notable examples include:
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Reaction with 2-amino-1,3-benzothiazole resulting in N-alkylation of the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides with yields ranging from 51-74%
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Substitution reactions with various nucleophiles such as thiols, amines, and other nitrogen-containing heterocycles
Oxidation and Reduction Reactions
Iodoacetone can participate in oxidation and reduction reactions:
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Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives
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Reduction, typically using reagents such as sodium borohydride or lithium aluminum hydride, can produce alcohols or other reduced forms
Addition Reactions
The carbonyl group in iodoacetone can undergo addition reactions with various nucleophiles, leading to a diverse range of products. These addition reactions are similar to those observed with other ketones but may be influenced by the presence of the iodine atom.
Applications
Organic Synthesis
Iodoacetone serves as a valuable reagent in organic synthesis, particularly in:
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Preparation of heterocyclic compounds, as demonstrated in the synthesis of benzothiazolium derivatives
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Serving as an alkylating agent for various nucleophilic substrates
A specific example includes the reaction with 2-amino-1,3-benzothiazole to form 2-amino-1,3-benzothiazolium iodides, which can undergo further intramolecular dehydrative cyclization to form condensed heterocyclic compounds .
Biochemical Applications
In biochemical research, iodoacetone has been utilized for:
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Enzyme inhibition studies, particularly with serine proteases, by modifying critical residues in active sites
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Protein modification studies, as it can form stable adducts with proteins, affecting their stability and function
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Investigation of biological mechanisms involving nucleophilic amino acids
Industrial Applications
Industrial applications of iodoacetone include:
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Production of specialty chemicals
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Use as a precursor in the synthesis of pharmaceutical intermediates
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Development of potential therapeutic agents
Comparison with Similar Compounds
Iodoacetone can be compared with other halogenated acetones to understand its relative reactivity and applications:
| Compound | Formula | Reactivity | Biological Activity | Comments |
|---|---|---|---|---|
| Iodoacetone | C₃H₅IO | High | Significant enzyme inhibition, protein modification | Most reactive among haloacetones due to iodine's leaving group ability |
| Bromoacetone | C₃H₅BrO | Moderate | Less reactive than iodoacetone | Intermediate reactivity |
| Chloroacetone | C₃H₅ClO | Low | Minimal biological activity | Lower reactivity than bromo and iodo derivatives |
| Fluoroacetone | C₃H₅FO | Very low | Negligible biological impact | Least reactive haloacetone due to strong C-F bond |
The reactivity pattern follows the leaving group ability of the halides: I > Br > Cl > F, making iodoacetone the most reactive among these halogenated acetones.
Research Findings
Recent research on iodoacetone has explored its applications in various fields:
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In a 2023 study by researchers investigating 2-amino-1,3-benzothiazole derivatives, iodoacetone was used as an alkylating agent. The reaction proceeded via N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization. This research demonstrated the utility of iodoacetone in creating new heterocyclic compounds with potential pharmacological applications .
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Kinetic studies on the iodination of acetone have provided insights into the mechanism and rate law of iodoacetone formation. The reaction follows a rate law dependent on acetone, iodine, and acid catalyst concentrations, contributing to the understanding of halogenation reactions of carbonyl compounds .
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Thermochemical data compiled by researchers at NIST have established the standard heat of formation (ΔfH° gas) for iodoacetone as -130.6 ± 5.1 kJ/mol, providing valuable thermodynamic information for reaction predictions and calculations .
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